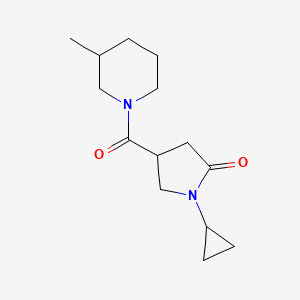![molecular formula C9H13NO2 B7515316 N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
N-[1-(furan-2-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)ethyl]propanamide, also known as FEN, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a synthetic compound that is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. FEN has shown promising results in various studies, and its potential applications are still being explored.
Mecanismo De Acción
N-[1-(furan-2-yl)ethyl]propanamide acts as a modulator of the dopamine and norepinephrine systems in the brain. It increases the release of dopamine and norepinephrine, which helps in improving cognitive function and mood. N-[1-(furan-2-yl)ethyl]propanamide also acts as an antioxidant and protects the brain from oxidative stress, which is a known factor in the development of various neurological disorders.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]propanamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which helps in improving cognitive function and mood. N-[1-(furan-2-yl)ethyl]propanamide also acts as an antioxidant and protects the brain from oxidative stress. It has also been shown to have anti-inflammatory effects and can help in reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(furan-2-yl)ethyl]propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-[1-(furan-2-yl)ethyl]propanamide is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, N-[1-(furan-2-yl)ethyl]propanamide has some limitations as well. It is a relatively new compound, and its long-term effects on the body are still unknown. Researchers need to be cautious while using N-[1-(furan-2-yl)ethyl]propanamide in experiments, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for N-[1-(furan-2-yl)ethyl]propanamide research. One potential application of N-[1-(furan-2-yl)ethyl]propanamide is in the treatment of addiction. N-[1-(furan-2-yl)ethyl]propanamide has been shown to reduce drug-seeking behavior in animal models, and more research is needed to explore its potential use in the treatment of addiction. N-[1-(furan-2-yl)ethyl]propanamide can also be used in the development of new drugs for the treatment of neurological disorders. Researchers can use N-[1-(furan-2-yl)ethyl]propanamide as a starting point to develop new compounds that have similar or improved therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[1-(furan-2-yl)ethyl]propanamide on the body. This can help in the development of new drugs and therapies for various diseases and disorders.
Métodos De Síntesis
N-[1-(furan-2-yl)ethyl]propanamide can be synthesized using a two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. In the second step, the resulting compound is reacted with N-(2-aminoethyl)propanamide to yield N-[1-(furan-2-yl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
N-[1-(furan-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective effects and can help in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. N-[1-(furan-2-yl)ethyl]propanamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWIHZNKWRZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(Furan-2-yl)ethyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
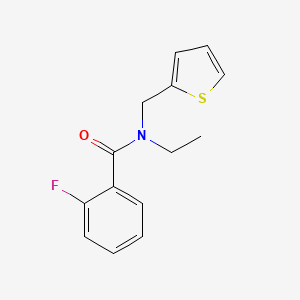
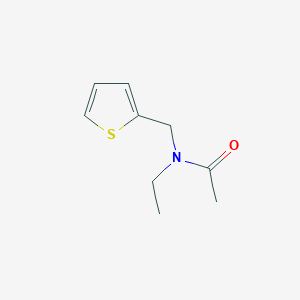
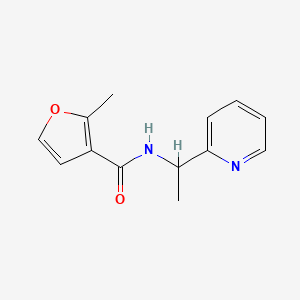
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
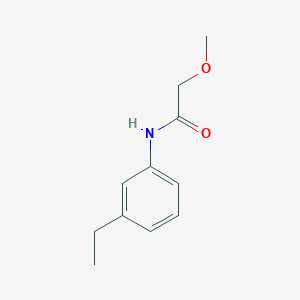
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
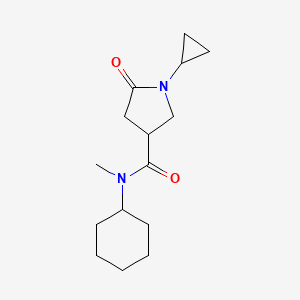
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
